1-(4-fluorobenzyl)-N-isobutyl-4-piperidinecarboxamide oxalate
Overview
Description
1-(4-fluorobenzyl)-N-isobutyl-4-piperidinecarboxamide oxalate is a chemical compound that belongs to the class of piperidine derivatives. This compound has been extensively studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzyl)-N-isobutyl-4-piperidinecarboxamide oxalate involves the selective inhibition of DAT. DAT is a protein that is responsible for the reuptake of dopamine from the synapse back into the presynaptic neuron. By inhibiting DAT, this compound increases the levels of extracellular dopamine in the brain, leading to various physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are related to its mechanism of action. The increase in extracellular dopamine levels in the brain leads to various effects, such as increased locomotor activity, reward-seeking behavior, and reinforcement of drug-seeking behavior. This compound has also been shown to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(4-fluorobenzyl)-N-isobutyl-4-piperidinecarboxamide oxalate in lab experiments is its selectivity for DAT. This compound has been shown to have minimal effects on other neurotransmitter transporters, making it a useful tool for studying the role of DAT in the brain. However, one of the limitations of using this compound is its potential for abuse. This compound has been shown to have reinforcing effects in animal models, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 1-(4-fluorobenzyl)-N-isobutyl-4-piperidinecarboxamide oxalate. One of the most promising directions is the development of new drugs that target DAT, based on the structure of this compound. This approach may lead to the development of more selective and effective drugs for the treatment of various neurological disorders. Another direction is the study of the long-term effects of this compound on the brain, including its potential for inducing neurotoxicity and addiction. Finally, the use of this compound in combination with other drugs may lead to new insights into the mechanisms of drug addiction and drug abuse.
Scientific Research Applications
1-(4-fluorobenzyl)-N-isobutyl-4-piperidinecarboxamide oxalate has been studied for its potential applications in various scientific research areas. One of the most promising applications is in the field of neuroscience, where it has been used as a tool for studying the role of the dopamine transporter (DAT) in the brain. This compound has been shown to selectively inhibit the reuptake of dopamine by DAT, leading to an increase in extracellular dopamine levels in the brain. This effect has been used to study the mechanisms of action of drugs that target DAT, such as cocaine and amphetamines.
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-(2-methylpropyl)piperidine-4-carboxamide;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O.C2H2O4/c1-13(2)11-19-17(21)15-7-9-20(10-8-15)12-14-3-5-16(18)6-4-14;3-1(4)2(5)6/h3-6,13,15H,7-12H2,1-2H3,(H,19,21);(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFUPWLJNGHGJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1CCN(CC1)CC2=CC=C(C=C2)F.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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